molecular formula C19H19ClN6O2S B2477293 6-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine CAS No. 1021073-57-3

6-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine

Cat. No. B2477293
CAS RN: 1021073-57-3
M. Wt: 430.91
InChI Key: ZQXZXKPQUZSREB-UHFFFAOYSA-N
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Description

6-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a kinase inhibitor that has shown promise in the treatment of cancer and other diseases.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study by Bhatt et al. (2016) explored the synthesis of sulfonamide and amide derivatives of piperazine, including structures similar to 6-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine. These compounds demonstrated in vitro antimicrobial activity against several gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016).

Anticancer Potential

  • Szafrański and Sławiński (2015) synthesized a series of pyridine-3-sulfonamides with potential anticancer activity. One of the compounds, which shares structural similarities with this compound, exhibited promising activity and selectivity against leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).

Diabetes Treatment Research

  • Bindu et al. (2019) conducted a study on triazolo-pyridazine-6-yl-substituted piperazines, including compounds similar to this compound. These compounds were evaluated for their potential as anti-diabetic drugs, particularly for their dipeptidyl peptidase-4 (DPP-4) inhibition capabilities (Bindu, Vijayalakshmi, & Manikandan, 2019).

Alzheimer's Disease Research

  • Research by Rehman et al. (2018) synthesized N-substituted derivatives of 3-piperidinyl-1,3,4-oxadiazole, bearing structural resemblance to this compound. These compounds were evaluated as potential drug candidates for Alzheimer's disease, specifically for their acetylcholinesterase (AChE) enzyme inhibition activity (Rehman et al., 2018).

properties

IUPAC Name

6-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-N-pyridin-4-ylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O2S/c20-15-2-1-3-17(14-15)29(27,28)26-12-10-25(11-13-26)19-5-4-18(23-24-19)22-16-6-8-21-9-7-16/h1-9,14H,10-13H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXZXKPQUZSREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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